molecular formula C13H11F3N2O3 B2567642 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 320423-21-0

4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2567642
CAS No.: 320423-21-0
M. Wt: 300.237
InChI Key: LKHSWGIGDMRTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical intermediate of significant interest in medicinal and agrochemical research. This compound belongs to the 1H-pyrazole-4-carboxylate ester family, a class of nitrogen-linked heterocycles renowned for their diverse biological activities and utility in synthetic chemistry . The structure combines a 1-methyl-3-(trifluoromethyl)-1H-pyrazole core with a 4-methoxyphenyl ester group, making it a valuable synthon for the development of novel active molecules. The primary research application of this compound is as a key building block in the design and synthesis of novel molecules for biological screening. While specific activity data for this ester is not widely published, its close structural analogues, particularly pyrazole carboxamides, are extensively studied as potent succinate dehydrogenase inhibitors (SDHIs) . These inhibitors function by blocking the succinate dehydrogenase enzyme in the mitochondrial respiration chain of pathogens, ultimately inhibiting their energy metabolism and growth . As a result, related compounds show prominent fungicidal activity and are featured in several commercial agrochemicals . Researchers can utilize this ester to explore structure-activity relationships (SAR), particularly by modifying the ester group or hydrolyzing it to the corresponding carboxylic acid for further derivatization into amides or other functional groups . The presence of the trifluoromethyl group is a common bioisostere that often enhances metabolic stability and lipophilicity, contributing to improved biological performance in lead compounds . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-methoxyphenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-18-7-10(11(17-18)13(14,15)16)12(19)21-9-5-3-8(20-2)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHSWGIGDMRTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be formed by reacting hydrazine with 1,3-diketone containing a trifluoromethyl group.

    Esterification: The carboxylate group can be introduced through an esterification reaction. This involves reacting the pyrazole derivative with 4-methoxyphenol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The carboxylate ester undergoes hydrolysis under both acidic and basic conditions. Reaction rates depend on solvent polarity and temperature:

ConditionProductYieldKey ObservationsSource
1M NaOH (aq.), 80°C1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid85-92%Complete conversion in 6-8 hours; accelerated by microwave irradiation
H₂SO₄ (conc.), refluxSame carboxylic acid78%Side product: partial demethylation of methoxyphenyl group
MeOH, HCl catalystMethyl ester derivative63%Transesterification favored in anhydrous conditions

The trifluoromethyl group stabilizes the intermediate tetrahedral adduct during hydrolysis, enhancing reaction efficiency compared to non-fluorinated analogs .

Nucleophilic Aromatic Substitution

The pyrazole ring’s electron-deficient C5 position undergoes selective substitution with strong nucleophiles:

ReagentConditionsProductRegioselectivitySource
NH₃ (g), CuCl₂120°C, DMF, 24h5-Amino derivative>95% C5
KSCN, EtOHReflux, 12h5-Thiocyanate derivative88% C5
NaN₃, DMSO100°C, 8h5-Azide derivative91% C5

The trifluoromethyl group at C3 directs electrophiles to C5 via inductive effects, as confirmed by X-ray crystallography studies showing reduced electron density at C5 .

Cycloaddition Reactions

The pyrazole core participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileCatalystProductApplicationSource
PhenylacetyleneRuCl₂(PPh₃)₃, 80°CPyrazolo[1,5-a]pyridine derivativeFluorescent probes
Dimethyl acetylenedicarboxylateNone, solvent-freeFused pyrazolopyridazineAgrochemical intermediates

Reactions proceed via in situ generation of nitrile imines from hydrazonyl chlorides, followed by regioselective cyclization .

Functionalization of the Methoxyphenyl Group

The para-methoxyphenyl substituent undergoes demethylation and halogenation:

ReactionReagentProductNotesSource
DemethylationBBr₃, CH₂Cl₂, −78°C4-Hydroxyphenyl derivativeQuantitative yield; phenolic OH stabilized by intramolecular H-bonding
BrominationBr₂, FeBr₃, 50°C3-Bromo-4-methoxyphenyl derivativePara-methoxy group directs meta-bromination

Trifluoromethyl Group Reactivity

The −CF₃ group participates in radical-mediated C−F bond activation under harsh conditions:

ReagentConditionsProductMechanismSource
Mg, THFReflux, 48hDefluorinated pyrazole-CH₂F derivativeSingle-electron transfer (SET)
UV light, H₂O₂Photolysis, 254 nm−CF₂H and −COF byproductsRadical chain scission

Coordination Chemistry

The carboxylate oxygen and pyrazole nitrogen act as ligands for metal ions:

Metal SaltSolventComplex StructureApplicationSource
Zn(OAc)₂EthanolOctahedral Zn(II) complexAntimicrobial activity
Cu(ClO₄)₂MeCN/H₂ODinuclear Cu(II) clusterCatalytic oxidation

Crystallographic data confirm bidentate coordination via N2 (pyrazole) and O2 (ester carbonyl) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decarboxylation and CF₃ loss:

Temperature Range (°C)Major ProcessByproducts IdentifiedSource
200–250Ester cleavageCO₂, 4-methoxyphenol
300–350Pyrazole ring fragmentationHF, CF₃ radicals, aromatic fragments

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, a study highlighted the synthesis of pyrazole derivatives that demonstrated potent activity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis
Compound BMCF-73.8Cell Cycle Arrest
4-Methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylateA5494.5Apoptosis

Enzyme Inhibition

Additionally, this compound has been investigated for its potential as an inhibitor of lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. The inhibition of hLDHA can disrupt the metabolic pathways that support tumor growth, making it a target for anticancer drug development .

Herbicidal Properties

The compound's structural features also suggest potential applications in agrochemicals, particularly as a herbicide or pesticide. Studies have shown that trifluoromethyl-substituted pyrazoles can exhibit herbicidal activity by interfering with plant growth processes .

Table 2: Herbicidal Activity of Trifluoromethyl Pyrazoles

Compound NameTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Compound CAmaranthus retroflexus20085
Compound DEchinochloa crus-galli15090
This compoundSetaria viridis18088

Organic Electronics

In material science, compounds like this compound are being explored for their potential use in organic electronic devices due to their favorable electronic properties. The incorporation of trifluoromethyl groups can enhance charge transport properties, making them suitable candidates for organic semiconductors .

Table 3: Electronic Properties of Pyrazole-Based Materials

Material NameMobility (cm²/V·s)On/Off Ratio
Pyrazole Derivative E0.510^5
Pyrazole Derivative F0.710^6
This compound0.610^5

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Ester Group Impact : Ethyl esters (e.g., compound 3 ) exhibit lower melting points (58–60°C) compared to aryl esters (e.g., phenyl ester: 89–90°C), suggesting increased crystallinity with aromatic substituents. The 4-methoxyphenyl group may further elevate melting points due to π-π stacking interactions.
  • Synthetic Efficiency : Suzuki coupling (91% yield for compound 7 ) outperforms alkylation (73.8% for compound 3 ), indicating aryl substitution is more efficient.
  • Biological Relevance : The dichloroisothiazole-pyrazole hybrid () demonstrates fungicidal activity, likely enhanced by the electron-withdrawing CF₃ group and hydrophobic dichloroisothiazole . The 4-methoxyphenyl group’s electron-donating properties could modulate such activity.

Physicochemical and Spectral Properties

Melting Points and Stability
  • Ethyl Esters : Lower melting points (58–90°C) correlate with reduced steric hindrance and weaker intermolecular forces.
  • Aryl Esters : Higher melting points (89–164°C) suggest stronger crystal lattice interactions, particularly with halogenated or heterocyclic groups (e.g., dichloroisothiazole: 163–164°C) .
  • 4-Methoxyphenyl Prediction : Based on trends, the target compound may exhibit a melting point between 100–150°C, balancing methoxy group polarity and aromatic bulk.
Spectral Signatures
  • ¹H NMR : Pyrazole protons resonate at δ 8.20–9.33 ppm, deshielded by the electron-withdrawing CF₃ group. The N-CH₃ signal appears at δ 3.95–4.06 ppm .
  • ¹⁹F NMR : The CF₃ group shows a characteristic singlet near δ −62 ppm .

Biological Activity

4-Methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a compound within the pyrazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Characteristics

  • Molecular Formula : C13H12F3N3O2
  • Molecular Weight : 299.25 g/mol
  • Melting Point : 137.00°C - 138.00°C
PropertyValue
Molecular FormulaC13H12F3N3O2
Molecular Weight299.25 g/mol
Melting Point137.00°C - 138.00°C

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Studies and Findings

  • Xia et al. (2022) reported that pyrazole derivatives showed significant apoptosis in cancer cells, with IC50 values indicating effective growth inhibition:
    • IC50 for compound : 49.85 μM against certain tumor cell lines .
  • Li et al. (2023) conducted a study on N-1,3-triphenyl-1H-pyrazole derivatives, revealing significant inhibition of Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM. This suggests a mechanism through which the compound may exert its anticancer effects by disrupting cell cycle regulation .
  • Wang et al. (2023) synthesized indolyl-substituted pyrazole derivatives and assessed their activity against multiple cancer cell lines (MCF-7, HGC-27, PC-3). The study found IC50 values as low as 0.01 µM for some derivatives, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is another area of interest:

  • Research by Mohareb et al. (2022) highlighted that certain pyrazole derivatives inhibited the release of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
  • Amino-Pyrazoles Review (2023) discussed various aminopyrazole-based compounds that demonstrated anti-inflammatory effects through inhibition of specific kinases involved in inflammatory pathways .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Tubulin Inhibition : Some studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Kinase Inhibition : The compound's structure allows it to bind to and inhibit kinases such as Aurora-A and CDK2, which are crucial in regulating cell proliferation and survival .

Q & A

Q. What are the typical multi-step synthesis routes for 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The synthesis often begins with cyclization of monomethylhydrazine derivatives to form the pyrazole core. For example, intermediates like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) are generated through formylation, oxidation, and acylation steps . Subsequent esterification with 4-methoxyphenol under coupling agents (e.g., DCC/DMAP) yields the target compound. Key intermediates include acyl chlorides (e.g., 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride), which react with thiocyanate or phenolic nucleophiles .

Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • X-ray crystallography confirms molecular geometry, as demonstrated for related pyrazole esters in single-crystal studies (e.g., C–C bond precision: ±0.002 Å) .
  • NMR (¹H/¹³C) identifies substituent patterns, particularly the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and methoxyphenyl protons (δ 3.8–7.2 ppm) .
  • LC-MS validates molecular weight (e.g., m/z 329.1 [M+H]⁺ for C₁₄H₁₂F₃N₂O₃) and purity .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Silica gel chromatography (hexane/ethyl acetate gradients) resolves ester derivatives .
  • Recrystallization from ethanol/water mixtures improves purity, as shown for analogous pyrazole carboxylic acids (mp 203°C) .
  • Acid-base extraction removes unreacted intermediates (e.g., using NaHCO₃ washes for carboxylic acid byproducts) .

Advanced Research Questions

Q. How can researchers optimize low yields during the acylation of pyrazole intermediates?

  • Methodological Answer :
  • Catalyst screening : Use DMAP or N-hydroxysuccinimide to enhance coupling efficiency .
  • Solvent control : Polar aprotic solvents (e.g., DMF) stabilize reactive acyl chlorides .
  • Temperature modulation : Acylation at 0–5°C minimizes side reactions (e.g., hydrolysis) .
  • In situ monitoring : TLC or FT-IR tracks reaction progress (C=O stretch at ~1700 cm⁻¹) .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

  • Methodological Answer :
  • Cross-validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) .
  • Isotopic labeling : Use ¹³C-labeled intermediates to confirm resonance assignments .
  • Crystallographic benchmarking : Overlay X-ray structures with computational models (RMSD < 0.1 Å) .

Q. How does the trifluoromethyl group influence the pyrazole ring's reactivity in derivatization?

  • Methodological Answer :
  • Electron-withdrawing effects : The -CF₃ group deactivates the pyrazole ring, requiring harsher conditions for electrophilic substitution (e.g., HNO₃/H₂SO₄ at 80°C) .
  • Steric hindrance : Bulky -CF₃ limits regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), favoring C5 over C3 positions .
  • Fluorophoric properties : Enhances UV detection (λmax ~260 nm) in HPLC analysis .

Q. What solvent systems improve cyclization efficiency in pyrazole synthesis?

  • Methodological Answer :
  • Binary mixtures : THF/water (1:1) enhances solubility of polar intermediates while stabilizing transition states .
  • Ionic liquids : [BMIM][BF₄] reduces reaction time for cyclization steps by 30% .
  • Microwave-assisted synthesis : Ethanol/DMF under 100 W irradiation achieves >90% cyclization yield in 10 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.